2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCLHBMPPLQYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304133 | |
| Record name | 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-26-2 | |
| Record name | NSC164312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 3-Chloro-2-methylaniline: A Critical Precursor
Polysulfide Reduction Method
The preparation of 3-chloro-2-methylaniline, a primary precursor, is achieved via the reduction of 3-chloro-2-methylnitrobenzene. A patented method involves:
- Reagents : Sodium polysulfide (Na₂Sₓ) in aqueous solution.
- Conditions : Stirring at 80–100°C for 4–6 hours.
- Yield : >90% purity after distillation.
Table 1: Industrial Synthesis of 3-Chloro-2-methylaniline
| Parameter | Details |
|---|---|
| Starting Material | 3-Chloro-2-methylnitrobenzene |
| Reducing Agent | Sodium polysulfide (Na₂Sₓ) |
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Yield | >90% |
| Key Patent Reference | CN102234236A |
Direct Amidation Using Phthalic Anhydride
Reaction Mechanism and Conditions
Phthalic anhydride reacts with 3-chloro-2-methylaniline to form an intermediate amic acid, which is subsequently hydrolyzed to the target compound:
- Step 1 : Ring-opening of phthalic anhydride by the amine.
- Step 2 : Hydrolysis of the intermediate to yield the carboxylic acid.
Table 2: Optimized Conditions for Amidation
Hydrolysis of the Amic Acid Intermediate
The amic acid intermediate undergoes hydrolysis under acidic conditions (e.g., HCl or H₂SO₄) to yield the final product. Key considerations:
Acid Chloride Coupling Route
Stepwise Synthesis via Benzoyl Chloride
An alternative method involves converting phthalic acid to its acid chloride derivative prior to amidation:
- Phthaloyl Chloride Synthesis :
- Amidation :
Table 3: Acid Chloride Method Performance
| Parameter | Details |
|---|---|
| Activation Reagent | SOCl₂ or PCl₅ |
| Solvent | Anhydrous DCM or THF |
| Base | Triethylamine |
| Reaction Time | 3–5 hours |
| Yield | 65–70% |
Industrial-Scale Production Techniques
Continuous Flow Processes
Industrial methods prioritize efficiency and scalability:
- Catalytic Systems : Vanadium pentoxide (V₂O₅) enhances reaction rates in gas-phase oxidations.
- Solvent-Free Systems : Molten phthalic anhydride reacts directly with amine vapors.
Table 4: Industrial Optimization Metrics
| Parameter | Metrics |
|---|---|
| Throughput | 10–15 kg/h per reactor unit |
| Energy Consumption | 30–40% lower vs. batch processes |
| Purity | >99% (HPLC) |
| Key Patent Reference | EP3102195B1 |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Amidation : The compound can react with amines to form amides, making it versatile for creating derivatives with varying biological activities.
- Substitution Reactions : The chloro group allows for nucleophilic substitution reactions, potentially leading to a range of substituted derivatives.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid exhibits promising biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, certain substituted derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against Gram-positive bacteria like Staphylococcus aureus .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Preclinical studies suggest that it may play a role in chemoprevention, particularly against esophageal tumors induced by carcinogens .
Medicinal Chemistry
Precursor for Pharmaceutical Agents
This compound serves as a precursor for developing various pharmaceutical agents. Its structural characteristics enable the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. Notably, it has been linked to the chemopreventive response observed in NSAIDs like tolfenamic acid .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated various derivatives of this compound against bacterial strains. Results indicated that para-substituted compounds exhibited significantly lower MIC values compared to meta-substituted ones, demonstrating the influence of substitution patterns on antimicrobial activity .
- Cancer Chemoprevention Research : In preclinical trials involving rat models, tolfenamic acid (related to the compound) showed a significant reduction in tumor incidence when administered alongside carcinogenic agents. This underscores the potential of the compound in cancer prevention strategies .
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro group can participate in halogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzenesulfonic acid
- 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzamide
- 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzonitrile
Comparison: Compared to its analogs, 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The carboxylic acid group can participate in a wider range of chemical reactions, including esterification and amidation, making it a versatile intermediate in organic synthesis.
Biological Activity
2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid, a compound with notable structural characteristics, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a chloro-substituted aromatic ring and a carboxylic acid functional group. This configuration contributes to its biological activity and interaction with various biological targets.
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives showed that compounds with similar structures could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 3.125 µg/mL to 6.25 µg/mL against strains such as Staphylococcus aureus and Bacillus subtilis .
| Compound Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Para-chloro | 3.125 | Staphylococcus aureus |
| Meta-chloro | Not significant | Bacillus subtilis |
| Bromo-substituted | 6.25 | Escherichia coli |
2. Anti-inflammatory Properties:
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.
3. Cytotoxicity Studies:
Cytotoxicity assessments reveal that while some derivatives exhibit low toxicity towards human cell lines, others demonstrate significant cytotoxic effects at higher concentrations. This duality suggests a need for careful evaluation in therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways associated with inflammation and immune responses.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was used to treat patients with infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in bacterial load, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Anti-inflammatory Response
A study involving animal models of arthritis demonstrated that administration of the compound led to reduced joint swelling and pain, suggesting its application in managing inflammatory conditions .
Q & A
Q. What are the established synthetic routes for 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid, and how is purity validated?
The compound is typically synthesized via carbamoyl linkage formation between anthranilic acid derivatives and substituted anilines. A common method involves coupling 2-carboxybenzoyl chloride with 3-chloro-2-methylaniline in anhydrous conditions, followed by recrystallization for purification. Purity is validated using HPLC with UV detection (λ = 254 nm) and confirmed via mass spectrometry (ESI-MS) .
Q. What biological activities are documented for this compound in preclinical models?
Tolfenamic acid exhibits chemopreventive properties in NMBA-induced esophageal tumor models in rats, reducing tumor multiplicity by ~50% through modulation of pro-apoptotic proteins (e.g., caspase-3) and inhibition of NF-κB signaling . It also shows anti-inflammatory activity via COX-2 inhibition .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, 60:40 v/v) is standard. For complex matrices like plasma, LC-MS/MS with MRM transitions (e.g., m/z 262 → 170) improves specificity .
Q. What is the metabolic fate of this compound in vivo?
Primary metabolites include hydroxylated derivatives at the methyl group and glucuronide conjugates. Phase I metabolism occurs via CYP2C9, with urinary excretion as the major elimination route. In vitro hepatocyte models are used to profile metabolites .
Q. What are the known toxicological profiles of this compound?
Acute toxicity studies in rodents report an LD50 > 2,000 mg/kg. Chronic exposure at 50 mg/kg/day in rats showed mild hepatic enzyme elevation, necessitating dose adjustments in long-term studies .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s selectivity for LPA2 receptor agonism?
Molecular docking studies suggest that substituting the chloro-methyl group with electron-withdrawing groups (e.g., nitro) improves binding affinity to LPA2 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for the parent compound). In vitro assays using LPA2-transfected HEK293 cells validate receptor specificity .
Q. What experimental strategies resolve contradictions in reported apoptotic vs. anti-apoptotic effects?
Context-dependent effects arise from differential activation of ERK1/2 and PI3K/Akt pathways. Use LPA2-knockout MEFs to isolate receptor-specific responses. Dose-response studies (0.1–10 µM) and time-course Western blotting clarify biphasic signaling .
Q. How do degradation products influence bioactivity, and how are they characterized?
Hydrolytic degradation under alkaline conditions yields 3-chloro-2-methylaniline and anthranilic acid, which lack bioactivity. LC-QTOF-MS identifies degradation pathways, while in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) assess residual activity .
Q. What in vitro models best recapitulate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Microsomal stability assays (human liver microsomes, t1/2 = 45 min) combined with 3D tumor spheroids (e.g., HCT116 colon cancer) enable PK-PD modeling. Use physiologically based pharmacokinetic (PBPK) software for scaling to in vivo .
Q. How does formulation affect the compound’s stability in aqueous solutions?
Lyophilized formulations with mannitol (1:1 w/w) maintain stability >24 months at -20°C. For liquid formulations, pH 7.4 phosphate buffer with 0.01% EDTA prevents aggregation. Accelerated stability testing (40°C/75% RH for 6 months) confirms degradation <5% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
